molecular formula C22H24N2O2 B7708502 N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide

N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide

Cat. No.: B7708502
M. Wt: 348.4 g/mol
InChI Key: BZKGXUNZTNHGAY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide, also known as DMQD, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMQD is a synthetic compound that was first synthesized by researchers in 2009. Since then, several studies have been conducted to explore the various properties and potential applications of DMQD.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide is not fully understood. However, several studies have suggested that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce oxidative stress. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide is its potent anticancer properties. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the exploration of the potential applications of this compound in the treatment of other diseases such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of this compound analogs with improved solubility and bioavailability is an area of active research.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide involves a multi-step process that requires several chemical reagents and equipment. The first step involves the synthesis of 2-hydroxy-8-methylquinoline, which is then reacted with 2,3-dimethylbenzoyl chloride to produce the intermediate compound. This intermediate is then reacted with propionyl chloride to produce the final product, this compound.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)propionamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of cancer therapy. Several studies have shown that this compound has potent anticancer properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-5-20(25)24(19-11-7-8-14(2)16(19)4)13-18-12-17-10-6-9-15(3)21(17)23-22(18)26/h6-12H,5,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKGXUNZTNHGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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